

An In-depth Technical Guide to the Physical Properties of 4-Octyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Octyne

Cat. No.: B155765

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Octyne** (also known as dipropylacetylene). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailing the experimental methodologies used for their determination.

Core Physical and Chemical Properties of 4-Octyne

4-Octyne is a symmetrical internal alkyne with the chemical formula C₈H₁₄.^{[1][2]} Its structure, featuring a carbon-carbon triple bond between the fourth and fifth carbon atoms, dictates its physical characteristics and chemical reactivity.^[3] At room temperature, it exists as a colorless liquid.^{[1][3]} It is generally insoluble in water but shows good solubility in nonpolar organic solvents like hexane, chloroform, and toluene.^{[3][4]}

Quantitative Physical Properties

The following table summarizes the key physical properties of **4-Octyne**, compiled from various sources.

Property	Value
Molecular Formula	C ₈ H ₁₄
Molar Mass	110.20 g/mol [1] [2]
Appearance	Colorless liquid [1] [3]
Density	0.751 g/mL at 25 °C [1] [2] [5]
Melting Point	-103 °C [1] [6] [5] [7]
Boiling Point	131-132 °C at 760 mmHg [1] [5]
Refractive Index	n _{20/D} 1.425 [5]
Vapor Pressure	35 mmHg at 37.7 °C [5] [8]
Water Solubility	Sparingly soluble (29.1 mg/L) [8] [9] [10]
Solubility in Organics	Soluble in nonpolar solvents such as hexane, ether, and toluene [11]
Flash Point	29.4 °C (85 °F) [8] [9]

Experimental Protocols for Property Determination

The determination of the physical properties of liquid compounds like **4-octyne** involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

3.1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of small liquid samples.[\[12\]](#)

- Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating oil, and a heat source (Bunsen burner or hot plate).[\[12\]](#)[\[13\]](#)
- Procedure:
 - A small amount of the **4-octyne** sample (approximately 0.5 mL) is placed into the Durham tube.[\[12\]](#)

- A capillary tube, with its open end down, is inserted into the sample.[12]
- The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12]
- The assembly is placed in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level to prevent softening.[14]
- The side arm of the Thiele tube is gently heated. The shape of the tube promotes even heat distribution via convection currents.[14][15]
- As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[12]
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12]
- The barometric pressure should be recorded as the boiling point is pressure-dependent. [12]

3.2. Melting Point Determination

As **4-octyne** has a very low melting point (-103 °C), this determination requires a specialized low-temperature apparatus (cryostat). The general principle using a standard melting point apparatus for solids is described for completeness.

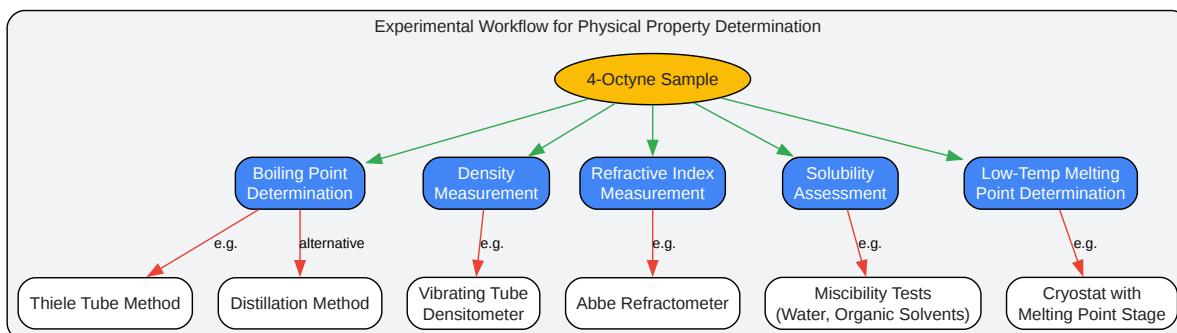
- Apparatus: Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup, and a capillary tube.[14]
- Procedure:
 - A small amount of the solidified sample is introduced into the open end of a capillary tube.
 - The tube is inverted and tapped gently to pack the sample into the sealed end.

- The capillary tube is placed in the heating block of the melting point apparatus.[14]
- The sample is heated rapidly at first to get an approximate melting temperature, then cooled to solidify.
- A second determination is performed with a much slower heating rate (approx. 1-2 °C per minute) near the expected melting point.[14]
- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[14] A pure compound typically has a sharp melting range of 0.5-1.0 °C.[14]

3.3. Density Determination (Vibrating Tube Densitometer)

Modern density measurements for liquids often utilize a vibrating tube densitometer for high accuracy.

- Apparatus: A vibrating tube densitometer.
- Procedure:
 - The instrument is calibrated using two standards of known density, typically dry air and deionized water.
 - The sample of **4-octyne** is injected into the U-shaped oscillating tube within the instrument.
 - The instrument measures the frequency of oscillation of the tube containing the sample.
 - The density is calculated from the oscillation period, as the frequency is directly related to the mass (and therefore density) of the liquid in the tube.
 - The temperature of the sample is precisely controlled by the instrument, allowing for density measurements at specific temperatures, such as 25 °C.


3.4. Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental physical constant that can be measured with high precision using a refractometer.

- Apparatus: An Abbe refractometer, a constant temperature water bath, and a dropper.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index, often distilled water.
 - The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
 - A few drops of the **4-octyne** sample are placed on the lower prism using a dropper.
 - The prisms are closed and locked. A constant temperature, typically 20 °C (for n_{20/D}), is maintained by circulating water from the water bath through the instrument.
 - The light source is switched on, and the user looks through the eyepiece, adjusting the coarse and fine control knobs until the field of view is split into a light and a dark section.
 - The chromatic dispersion compensator is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, clear division.
 - The control knob is adjusted to center the borderline exactly on the crosshairs in the eyepiece.
 - The refractive index value is read directly from the instrument's scale.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid sample such as **4-octyne**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of **4-octyne**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Octyne - Wikipedia [en.wikipedia.org]
- 2. 4-Octyne, 99%, 10 G | Labscoop [labscoop.com]
- 3. CAS 1942-45-6: 4-Octyne | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-辛炔 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-octyne [stenutz.eu]
- 7. 4-Octyne | CAS#:1942-45-6 | Chemsoc [chemsoc.com]
- 8. 4-Octyne | 1942-45-6 [chemicalbook.com]

- 9. chembk.com [chembk.com]
- 10. Page loading... [guidechem.com]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 4-Octyne]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155765#physical-properties-of-4-octyne\]](https://www.benchchem.com/product/b155765#physical-properties-of-4-octyne)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com